

"1-(10H-Phenothiazin-2-yl)propan-1-one" CAS number 92-33-1

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Compound of Interest

Compound Name: 1-(10H-Phenothiazin-2-yl)propan-1-one

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An In-Depth Technical Guide to **1-(10H-Phenothiazin-2-yl)propan-1-one** (CAS 92-33-1): From Synthetic Intermediate to Pharmaceutical Precursor

Introduction: The Unseen Core of a Pharmaceutical Class

In the landscape of medicinal chemistry, the final active pharmaceutical ingredient (API) often receives the most attention. However, the journey to that API is paved with critical, yet often overlooked, intermediate molecules. **1-(10H-Phenothiazin-2-yl)propan-1-one**, identified by CAS number 92-33-1, is a quintessential example of such a foundational scaffold.^[1] While not a therapeutic agent itself, this 2-propionyl substituted phenothiazine is a vital building block, serving as a key precursor in the synthesis of pharmacologically active compounds, most notably the sedative hypnotic Propiomazine.^{[1][2]}

This guide provides a comprehensive technical overview of **1-(10H-Phenothiazin-2-yl)propan-1-one** for researchers, medicinal chemists, and drug development professionals. It will deconstruct the molecule's properties, synthesis, and reactivity, before exploring its pivotal role in the development of its primary derivative, Propiomazine, thereby bridging the gap between synthetic chemistry and applied pharmacology.

Part 1: The Core Moiety (CAS 92-33-1)

The title compound is structurally characterized by a tricyclic phenothiazine core with a propionyl group ($-\text{CO}-\text{CH}_2\text{CH}_3$) attached at the 2-position of one of the benzene rings. The nitrogen atom at position 10 remains unsubstituted, presenting a reactive site for further functionalization.

Chemical & Physical Properties

The physicochemical properties of this intermediate are crucial for its handling, reaction optimization, and purification.

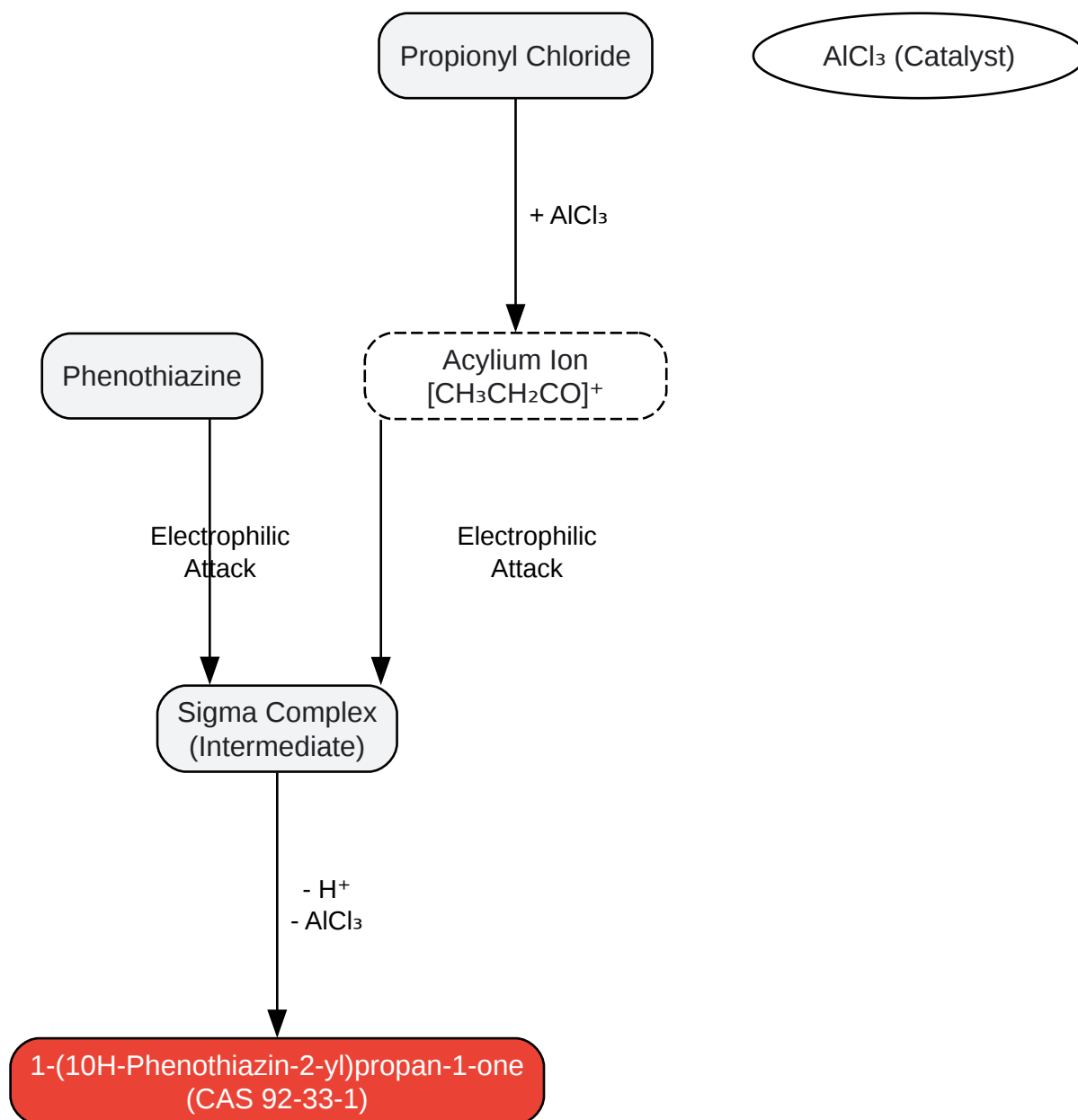
Property	Value	Source
CAS Number	92-33-1	[1][3]
Molecular Formula	$\text{C}_{15}\text{H}_{13}\text{NOS}$	[3]
Molecular Weight	255.33 g/mol	[3]
IUPAC Name	1-(10H-phenothiazin-2-yl)propan-1-one	[3]
Appearance	Orange Crystalline Solid	[2]
Melting Point	170-172°C	[2]
Boiling Point	462.7°C (Predicted)	[2]
Density	1.218 g/cm ³ (Predicted)	[2]
LogP	4.6 (Calculated)	[3]

Synthesis and Reactivity

The synthesis of **1-(10H-Phenothiazin-2-yl)propan-1-one** is most commonly achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves reacting the phenothiazine core with an acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl_3). [4][5]

The reaction proceeds because the Lewis acid coordinates to the acylating agent, generating a highly electrophilic acylium ion. The electron-rich phenothiazine ring then acts as a nucleophile,

attacking the acylium ion. The substitution preferentially occurs at the 2-position due to the directing effects of the heterocyclic system.



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General schematic of Friedel-Crafts acylation for synthesis.

The key reactive sites on the resulting molecule are the N-H proton of the phenothiazine ring and the carbonyl group. The nitrogen is nucleophilic and can be readily alkylated, which is the primary pathway to creating pharmacologically active derivatives.

Part 2: Application in Drug Development - The Propiomazine Paradigm

The principal utility of **1-(10H-Phenothiazin-2-yl)propan-1-one** is its role as the direct precursor to Propiomazine (CAS 362-29-8), a first-generation antihistamine and sedative.

From Intermediate to Active Pharmaceutical Ingredient (API)

The conversion is a straightforward N-alkylation reaction. The core moiety (CAS 92-33-1) is reacted with an alkylating agent like 1-dimethylamino-2-chloropropane in the presence of a base (e.g., sodium amide) to deprotonate the phenothiazine nitrogen, making it a potent nucleophile.



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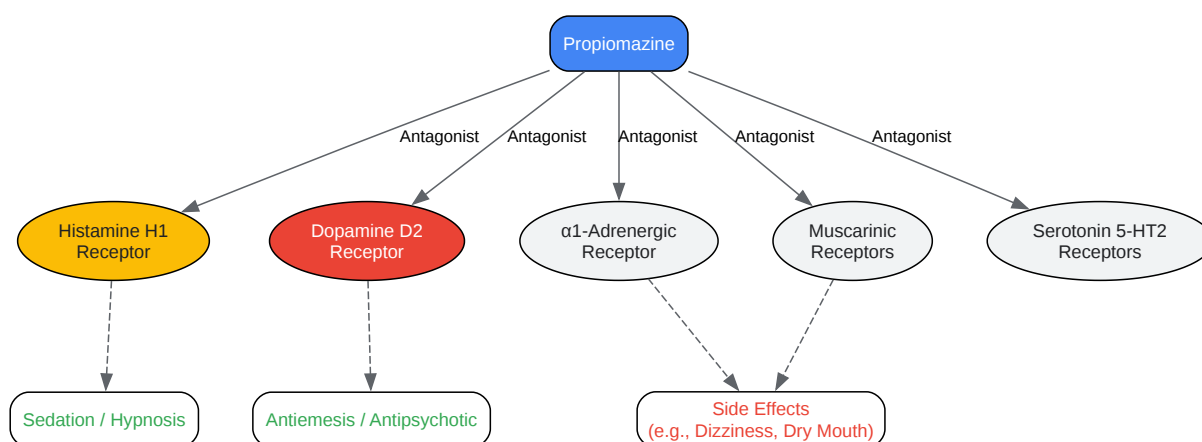
Synthetic workflow from intermediate to the Propiomazine API.

Pharmacology of Propiomazine

Propiomazine's therapeutic effects stem from its action as an antagonist at multiple neurotransmitter receptors.[3][6] This "dirty" pharmacological profile is characteristic of many first-generation phenothiazines.

- **Primary Sedative Effect:** Strong antagonism of the histamine H1 receptor is responsible for its primary use as a sedative and hypnotic for treating insomnia.[3][7][8]
- **Antipsychotic/Antiemetic Action:** Blockade of dopamine D2 receptors contributes to its antiemetic (anti-nausea) properties and weak antipsychotic effects.[7][8]
- **Other Receptor Activity:** Propiomazine also demonstrates antagonism at serotonin (5-HT2A, 5-HT2C), alpha-1 adrenergic, and muscarinic acetylcholine receptors.[3][7] These

interactions contribute to its overall effects and side-effect profile, such as drowsiness, dry mouth, and dizziness.[8]



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Multi-receptor antagonism mechanism of Propiomazine.

Pharmacokinetic Profile of Propiomazine

Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) profile is critical for drug development.

Parameter	Value	Source
Bioavailability	~33% (Oral)	[7]
Protein Binding	~81%	[3][7]
Metabolism	Hepatic (Presumed)	[3]
Elimination Half-Life	~9 hours	[7]
Excretion	Renal	[9]

Part 3: Analytical Characterization

A robust analytical framework is essential to ensure the identity, purity, and quality of both the starting intermediate and the final API.

- Structural Elucidation:
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the chemical structure, ensuring the correct placement of the propionyl group and, later, the N-alkyl side chain.
 - Mass Spectrometry (MS): Provides accurate molecular weight determination and fragmentation patterns to verify the identity of the compounds.
- Purity and Separation:
 - High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the standard for assessing purity and quantifying the compound in bulk and formulated products.^{[6][10]} A typical method would use a C18 column with a mobile phase consisting of an acetonitrile/buffer mixture.
 - Thin-Layer Chromatography (TLC): Used for rapid, qualitative monitoring of reaction progress and preliminary purity checks.
- Physical Properties:
 - Melting Point Analysis: A sharp melting point range is a key indicator of the purity of the crystalline intermediate.
 - Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carbonyl ($\text{C}=\text{O}$) and the N-H bond in the intermediate.

Part 4: Safety & Handling

1-(10H-Phenothiazin-2-yl)propan-1-one (CAS 92-33-1)

According to GHS classifications, this chemical intermediate should be handled with care.^[3]

- Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]
- Precautions: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.

Propiomazine (CAS 362-29-8)

As an active drug, Propiomazine has a well-documented safety profile.

- Primary Side Effects: The most common adverse effect is drowsiness, consistent with its primary mechanism.[7][8] Other effects include dizziness, dry mouth, and potential extrapyramidal symptoms at higher doses.[8]
- Warnings: Patients should be cautioned against operating heavy machinery or driving.[3] Its use during pregnancy has not been established as safe.[3]

Conclusion

1-(10H-Phenothiazin-2-yl)propan-1-one (CAS 92-33-1) is more than a mere catalog chemical; it is a foundational piece in the synthesis of a specific class of phenothiazine drugs. Its straightforward synthesis via Friedel-Crafts acylation and the reactivity of its N-H bond make it an ideal precursor for creating complex APIs like Propiomazine. For drug development professionals, understanding the chemistry of this intermediate is intrinsically linked to understanding the pharmacology of the final product. It represents a critical node where the principles of synthetic organic chemistry directly enable the development of neurologically active therapeutic agents.

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